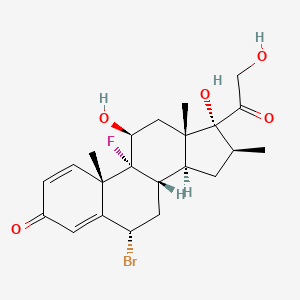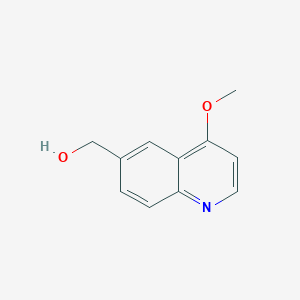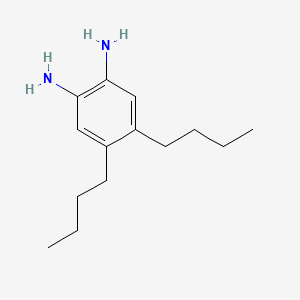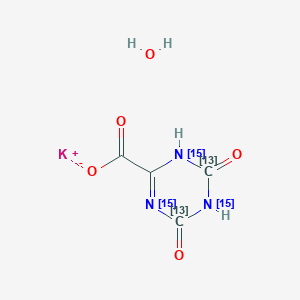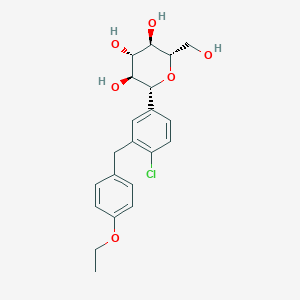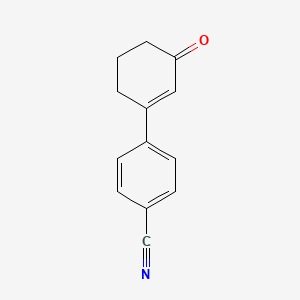
Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)-: is a chemical compound characterized by a benzene ring substituted with a nitrile group and a 3-oxo-1-cyclohexen-1-yl group. This compound is of interest in various scientific research fields due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzonitrile and cyclohexenone as starting materials.
Reaction Conditions: The reaction involves a Knoevenagel condensation, which requires a base such as piperidine or pyridine and a mild heating process.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Benzoic acid or cyclohexanone derivatives.
Reduction: 4-(3-oxo-1-cyclohexen-1-yl)benzylamine.
Substitution: Acylated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may involve binding to active sites or allosteric sites, leading to modulation of biological processes.
Comparación Con Compuestos Similares
Benzonitrile: Similar structure but lacks the cyclohexenyl group.
Cyclohexenone: Similar ring structure but lacks the benzene ring and nitrile group.
Uniqueness: The presence of both the nitrile group and the cyclohexenyl group in Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)-
Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
123732-13-8 |
|---|---|
Fórmula molecular |
C13H11NO |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
4-(3-oxocyclohexen-1-yl)benzonitrile |
InChI |
InChI=1S/C13H11NO/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h4-8H,1-3H2 |
Clave InChI |
WOUZSJJBQYTGEB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC(=O)C1)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


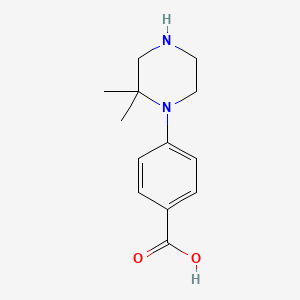

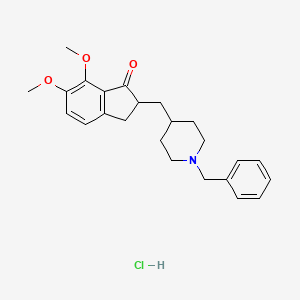
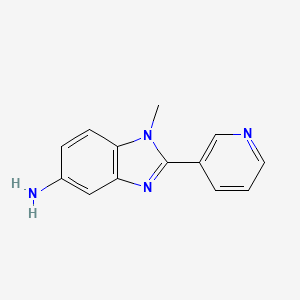

![1-[4-[3-(4-Acetyl-2-methoxyphenoxy)propoxy]-3-ethoxyphenyl]ethanone](/img/structure/B15355159.png)

![2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355166.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B15355170.png)
